Reduced Boiling Point and Increased Volatility: 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile vs N1-H Analog
The N1-ethyl substitution lowers the boiling point by approximately 201°C compared to the unsubstituted N1-H derivative, with a measured boiling point of 423.4 ± 45.0 °C (at 760 mmHg) versus 624.47 °C for 3,5-diamino-1H-pyrazole-4-carbonitrile . This difference is accompanied by a reduction in density from 1.553 g·cm⁻³ to 1.4 ± 0.1 g·cm⁻³ .
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 423.4 ± 45.0 °C |
| Comparator Or Baseline | 3,5-Diamino-1H-pyrazole-4-carbonitrile (CAS 6844-58-2): 624.47 °C |
| Quantified Difference | −201.07 °C (approx.) |
| Conditions | Predicted/calculated values at standard atmospheric pressure (760 mmHg) |
Why This Matters
A lower boiling point with a larger ΔT to the comparator facilitates purification by distillation and reduces energy input during solvent removal, which is a practical advantage in multi-step synthesis scale-up.
